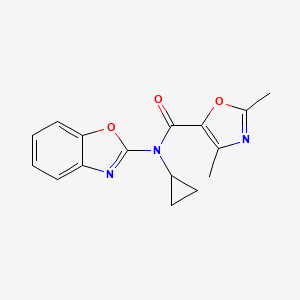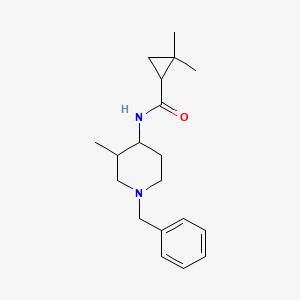![molecular formula C17H18N4O2S2 B7438244 N-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]-1-ethylpyrazole-4-sulfonamide](/img/structure/B7438244.png)
N-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]-1-ethylpyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]-1-ethylpyrazole-4-sulfonamide, also known as TAK-915, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
N-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]-1-ethylpyrazole-4-sulfonamide acts as a selective antagonist of the orexin 2 receptor (OX2R), which is involved in the regulation of wakefulness and arousal. By blocking the activity of OX2R, this compound reduces the activity of wake-promoting neurons in the brain, leading to increased sleep time and improved cognitive function. This compound has also been shown to modulate the activity of other neurotransmitter systems, including dopamine and acetylcholine, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including increased sleep time, improved cognitive function, and reduced psychotic-like behaviors. This compound has also been found to modulate the activity of various neurotransmitter systems, including dopamine and acetylcholine, which are involved in the regulation of mood and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]-1-ethylpyrazole-4-sulfonamide is its favorable safety profile, with no significant adverse effects observed in animal studies. This compound is also highly selective for the OX2R, which reduces the risk of off-target effects. However, one limitation of this compound is its relatively short half-life, which may limit its therapeutic potential in some applications.
Orientations Futures
There are several future directions for research on N-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]-1-ethylpyrazole-4-sulfonamide, including the optimization of its pharmacokinetic properties to improve its therapeutic potential, the investigation of its potential applications in other neurological disorders, and the elucidation of its mechanism of action at the molecular level. Further studies are also needed to determine the optimal dosage and administration regimen for this compound in humans.
Méthodes De Synthèse
The synthesis of N-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]-1-ethylpyrazole-4-sulfonamide involves a multi-step process that starts with the preparation of 2,3-dihydro-1H-indene-5-carboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 2-aminothiazole to form the intermediate compound, which is subsequently reacted with 1-ethylpyrazole-4-sulfonamide to yield this compound. The synthesis method has been optimized to produce high yields of this compound with high purity.
Applications De Recherche Scientifique
N-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]-1-ethylpyrazole-4-sulfonamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, schizophrenia, and depression. In preclinical studies, this compound has been shown to improve cognitive function, reduce psychotic-like behaviors, and enhance mood. This compound has also been found to have a favorable safety profile, with no significant adverse effects observed in animal studies.
Propriétés
IUPAC Name |
N-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]-1-ethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S2/c1-2-21-10-15(9-18-21)25(22,23)20-17-19-16(11-24-17)14-7-6-12-4-3-5-13(12)8-14/h6-11H,2-5H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBMZDZZPKALOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)NC2=NC(=CS2)C3=CC4=C(CCC4)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide](/img/structure/B7438171.png)

![1-[4-(Thiadiazol-4-yl)benzoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7438189.png)
![2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid hcl](/img/structure/B7438191.png)
![4-[[4-(Hydroxymethyl)oxan-4-yl]amino]-6-methylpyridine-3-carboxylic acid;hydrochloride](/img/structure/B7438196.png)
![1-[1-(6-Aminopyrimidin-4-yl)pyrrolidin-2-yl]propan-2-ol](/img/structure/B7438207.png)


![1-(4-Hydroxycyclohexyl)-3-[(6-morpholin-4-ylpyridin-3-yl)methyl]urea](/img/structure/B7438227.png)
![2-methyl-6-(1-propan-2-ylimidazol-4-yl)sulfonyl-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B7438232.png)
![3-(3-anilinopiperidine-1-carbonyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B7438235.png)
![2-[(2-methylimidazol-1-yl)methyl]-5-(5-methylthiophen-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7438247.png)
![N,N-dimethyl-1-[(5-methyl-1,2-oxazol-3-yl)methylsulfonyl]piperidin-4-amine](/img/structure/B7438252.png)